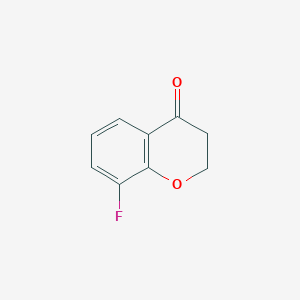
8-Fluorochroman-4-one
Cat. No. B053088
M. Wt: 166.15 g/mol
InChI Key: FKDMFDMYQZIZMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08501733B2
Procedure details


A solution of 2-fluorophenol (Compound 1-1, 3.0 g) in N,N-dimethylformamide (7.0 ml) was added to a solution of 50% sodium hydride (3.22 g) in N,N-dimethylformamide (100 ml) in a nitrogen atmosphere with cooling in an ice bath. After stirring at the same temperature for 30 minutes, a solution of 3-bromo-propionic acid (4.91 g) in N,N-dimethylformamide (8.0 ml) was added. The mixture was returned to room temperature and stirred at the same temperature for 24 hours. The pH was adjusted to 1 to 2 with 1 N hydrochloric acid (100 ml) to terminate the reaction. The aqueous layer was extracted with ethyl acetate, and the organic layer was washed with brine. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was crystallized by adding a mixed solvent of 20% ethyl acetate-hexane to obtain the title compound (1.53 g). (1-2) The title compound was synthesized by the following alternative method.








Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[H-].[Na+].Br[CH2:12][CH2:13][C:14](O)=[O:15].Cl>CN(C)C=O>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:3]=1[O:8][CH2:12][CH2:13][C:14]2=[O:15] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC=C1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC=C1)O
|
|
Name
|
|
|
Quantity
|
3.22 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
4.91 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCC(=O)O
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at the same temperature for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling in an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was returned to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at the same temperature for 24 hours
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to terminate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was crystallized
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding a mixed solvent of 20% ethyl acetate-hexane
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=CC=C2C(CCOC12)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.53 g | |
| YIELD: CALCULATEDPERCENTYIELD | 34.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
